![molecular formula C3H10N2O2S B1268120 N-(2-Aminoethyl)methanesulfonamide CAS No. 83019-89-0](/img/structure/B1268120.png)
N-(2-Aminoethyl)methanesulfonamide
Overview
Description
N-(2-Aminoethyl)methanesulfonamide is a chemical compound used in various chemical reactions and studies. Although the specific compound this compound is not directly reported, similar compounds such as N-(2,3-Dichlorophenyl)methanesulfonamide and derivatives have been extensively studied in terms of their chemical and physical properties. These compounds play a crucial role in organic and medicinal chemistry due to their unique functional groups and reactivity patterns (Gowda, Foro, & Fuess, 2007).
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves various chemical reactions, including electrophilic substitution and cross-coupling reactions. For example, efficient synthesis methods using aminosulfonic acids and ultrasound irradiation have been developed for bis(indolyl)methanes, highlighting innovative approaches to synthesizing sulfonamide derivatives (Ji-tai Li et al., 2006).
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals distinct conformational features. These compounds typically exhibit a specific orientation of the N—H bond and substituents, affecting their reactivity and interaction with other molecules (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamides participate in a variety of chemical reactions, including N-arylation and aminohydroxylation. These reactions are crucial for synthesizing various organic compounds and have implications in drug development and materials science. The chemical properties of methanesulfonamides are influenced by their sulfonamide group, which impacts their reactivity and interaction with different chemical agents (Rosen et al., 2011).
Scientific Research Applications
Nuclear Quadrupole Resonance Studies
N-(2-Aminoethyl)methanesulfonamide's derivatives, such as methanesulfonamide, have been studied for their nuclear quadrupole resonances. The research conducted by Negita et al. (1979) explored the resonance frequency and spin-lattice relaxation time in methanesulfonamide, indicating its potential use in understanding molecular motions at various temperatures (Negita et al., 1979).
Chemoselective N-Acylation
Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide, showcasing its use in chemoselective N-acylation. This indicates its role in enhancing chemical selectivity in organic synthesis (Kondo et al., 2000).
Inhibition of Methionine Aminopeptidase
Methanesulfonamide derivatives have been identified as potent inhibitors of methionine aminopeptidase, an enzyme vital in protein synthesis. Huang et al. (2006) discovered that quinolinyl sulfonamides, derived from methanesulfonamide, show different inhibitory potencies on various metal forms of the enzyme, suggesting their potential in enzyme inhibition research (Huang et al., 2006).
Pd-Catalyzed N-Arylation
Rosen et al. (2011) reported a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This research highlights its application in the synthesis of complex organic molecules, avoiding genotoxic impurities (Rosen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-(2-aminoethyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDZDXVTDCMNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336442 | |
Record name | N-(2-Aminoethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83019-89-0 | |
Record name | N-(2-Aminoethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.